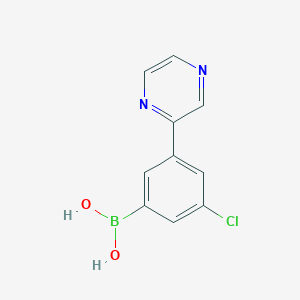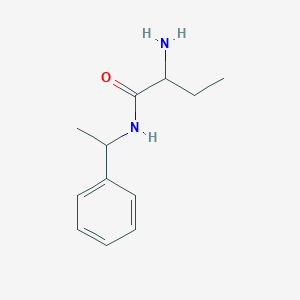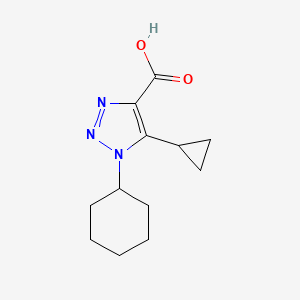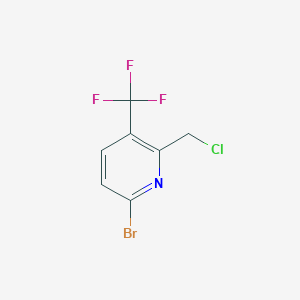
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrimidine ring substituted with an aminomethylbenzyl group and a chlorine atom, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Benzylamine Intermediate: The initial step involves the reaction of benzyl chloride with ammonia or an amine to form the benzylamine intermediate.
Pyrimidine Ring Construction: The benzylamine intermediate is then reacted with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, under basic conditions to form the desired pyrimidine ring.
Substitution Reaction: The final step involves the substitution of the chlorine atom at the 6-position of the pyrimidine ring with the aminomethyl group, typically using a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position of the pyrimidine ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The aminomethyl group can undergo oxidation to form corresponding imines or reduction to form primary amines.
Coupling Reactions: The benzylamine moiety can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, products can include substituted pyrimidines with various functional groups.
Oxidation Products: Oxidation of the aminomethyl group can yield imines or nitriles.
Reduction Products: Reduction can produce primary amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting pyrimidine-based pathways.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and receptor binding.
Materials Science: The compound’s unique structure makes it suitable for incorporation into polymers and other materials with specific electronic or optical properties.
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Mecanismo De Acción
The mechanism of action of 4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine depends on its specific application. In medicinal chemistry, it may act by:
Enzyme Inhibition: The compound can bind to and inhibit enzymes involved in pyrimidine metabolism or other biochemical pathways.
Receptor Modulation: It may interact with cellular receptors, modulating their activity and influencing cellular signaling pathways.
DNA/RNA Interaction: The pyrimidine ring can intercalate with DNA or RNA, affecting transcription and translation processes.
Comparación Con Compuestos Similares
Similar Compounds
2-((4-(Aminomethyl)benzyl)oxy)pyrimidin-4-amine: Similar structure but lacks the chlorine atom at the 6-position.
4-Aminomethyl-7-benzyloxy-2H-chromen-2-ones: Contains a chromenone ring instead of a pyrimidine ring, used in multi-targeting applications.
Uniqueness
4-((4-(Aminomethyl)benzyl)oxy)-6-chloropyrimidin-5-amine is unique due to the presence of both the aminomethylbenzyl group and the chlorine atom on the pyrimidine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C12H13ClN4O |
|---|---|
Peso molecular |
264.71 g/mol |
Nombre IUPAC |
4-[[4-(aminomethyl)phenyl]methoxy]-6-chloropyrimidin-5-amine |
InChI |
InChI=1S/C12H13ClN4O/c13-11-10(15)12(17-7-16-11)18-6-9-3-1-8(5-14)2-4-9/h1-4,7H,5-6,14-15H2 |
Clave InChI |
ALCUXYFCFCEDMS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CN)COC2=C(C(=NC=N2)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-(trifluoromethyl)benzo[d]thiazole](/img/structure/B13651776.png)






![methyl (2S)-3-{[(tert-butoxy)carbonyl]amino}-3-methyl-2-{[(1S)-1-phenylethyl]amino}butanoate](/img/structure/B13651831.png)
![7-[[2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetyl]amino]-3-(imidazo[1,2-b]pyridazin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13651832.png)

![N-[13-[[10,16-bis(4-tert-butylphenyl)-13-(trifluoromethylsulfonylimino)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]amino]-10,16-bis(4-tert-butylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylidene]-1,1,1-trifluoromethanesulfonamide](/img/structure/B13651843.png)



